molecular formula C6H6F7IO B049364 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol CAS No. 114810-56-9

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

Cat. No. B049364
M. Wt: 354 g/mol
InChI Key: VCOYOPKEJYAJCN-UHFFFAOYSA-N
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Description

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is a chemical compound used for experimental and research purposes . It has a molecular formula of CHFO .


Molecular Structure Analysis

The molecular structure of 2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol is complex, with multiple fluorine atoms attached to the carbon chain . The exact structure can be found in the referenced link .

Scientific Research Applications

Efficient Synthesis of Functionalised Lactones

Grayson and Roycroft (1993) demonstrated the synthesis of functionalized lactones via acid-catalyzed intramolecular reactions, indicating the potential of halogenated and fluorinated intermediates in facilitating complex organic syntheses (Grayson & Roycroft, 1993).

Alkylation and Free Radical Reactions

Dmowski and Woźniacki (1987) explored the alkylation of perfluoro-2-methyl-2-pentylcarbanion with various alkyl and allyl halides, leading to fluorohydrocarbons. Their work underscores the versatility of fluorinated compounds in producing a range of hydrocarbon structures (Dmowski & Woźniacki, 1987).

Radical Addition to Unsaturated Systems

Fleming, Haszeldine, and Tipping (1973) studied the radical addition of heptafluoro-2-iodopropane to various olefins, showcasing the reactivity of iodine-containing fluorocarbons towards unsaturated systems and their potential in synthesizing adducts with diverse fluorination patterns (Fleming, Haszeldine, & Tipping, 1973).

Laboratory Scale Synthesis of Fluorinated Compounds

Li, Provencher, and Singh (1994) detailed the laboratory-scale preparation of 4,4,5,5,5-pentafluoropentan-1-thiol, a chain pivotal in anti-breast cancer agents. Their methodology, involving the quantitative free radical addition of perfluoroethyl iodide to propargyl alcohol, illustrates the critical role of iodine and fluorine in medicinal chemistry synthesis (Li, Provencher, & Singh, 1994).

Synthesis of Fluorinated Aromatic Compounds

Leroy et al. (2004) provided an efficient synthesis pathway for 2,3,5,6-tetrafluoro-4-iodo-benzaldehyde, an important precursor in porphyrin synthesis. This work demonstrates the utility of iodine and fluorine in the synthesis of complex aromatic compounds with potential applications in materials science and catalysis (Leroy et al., 2004).

properties

IUPAC Name

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7IO/c7-4(5(8,9)10,6(11,12)13)1-3(14)2-15/h3,15H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCOYOPKEJYAJCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382168
Record name 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pentan-1-ol

CAS RN

114810-56-9
Record name 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethyl)pentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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